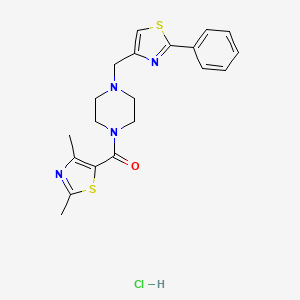

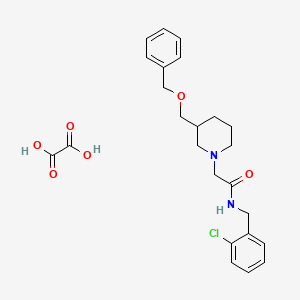

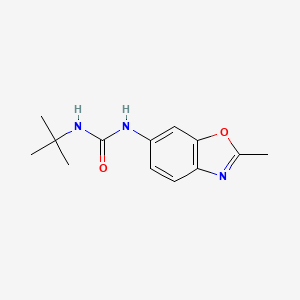

3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione is a derivative of quinazoline-2,4-dione . Quinazoline-2,4-diones are found in a large number of bioactive molecules including serotonergic, dopaminergic and adrenergic ligands, as well as in aldose reductase, lipoxygenase, cyclooxygenase, collagenase, and carbonic anhydrase inhibitors . They exhibit important biological activities and are used in the design and synthesis of potential antibacterial agents .

Synthesis Analysis

The synthesis of 3-substituted quinazoline-2,4-diones, such as 3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione, can be achieved through an easy one-pot three-components and straightforward process . This process can be performed in both catalyst- and solvent-free conditions under microwave irradiation . The yields of the quinazoline-2,4-diones were found to be in the range of 30-65% .Molecular Structure Analysis

The structure of the synthesized derivatives was confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-substituted quinazoline-2,4-diones include a one-pot three-components reaction . The reaction conditions are catalyst- and solvent-free and the process is carried out under microwave irradiation .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione can be inferred from its NMR data . The compound appears as a white powder solid with a melting point of 278–279 °C .作用機序

将来の方向性

The future directions for research on 3-Cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione and its derivatives could include further exploration of their biological activities. For instance, their antidiabetic activity is rarely explored . Additionally, more research could be done to improve the synthesis process and increase the yield of the compounds .

特性

IUPAC Name |

3-cyclopentyl-5-fluoro-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c14-9-6-3-7-10-11(9)12(17)16(13(18)15-10)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXUZWOVPDXOCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=C(C=CC=C3F)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 112708001 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2675905.png)

![[3-(4-Bromophenyl)-4-oxochromen-7-yl] methanesulfonate](/img/structure/B2675907.png)

![Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2675909.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2675910.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride](/img/structure/B2675914.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675918.png)